Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
Overview
Description
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate: is an organofluorine compound with the molecular formula C6H6ClF3O3 and a molecular weight of 218.56 g/mol . It is a clear, colorless to yellow liquid with a boiling point of 67°C and a density of 1.39 g/cm³ . This compound is widely used in organic synthesis due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used in the synthesis of complex organic molecules, including furoindazole derivatives, which are known to act as GPR84 antagonists . These interactions are crucial for the compound’s role in biochemical pathways, as they facilitate the formation of new chemical bonds and the modification of existing ones.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in the phosphorylation status of proteins, thereby altering cell signaling pathways . Additionally, it can impact gene expression by modulating the activity of transcription factors, leading to changes in the production of specific proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For instance, high doses of the compound have been associated with toxic effects, including damage to cellular structures and disruption of metabolic processes . It is important to determine the appropriate dosage to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Proper distribution is essential for the compound to exert its biochemical effects effectively.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is important for the compound’s ability to interact with its target biomolecules and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is typically synthesized through a two-step process :
Step 1: Reaction of 2-chloro-4,4,4-trifluoroacetic acid with chloroacetic anhydride to form 2-chloro-4,4,4-trifluoroacetyl chloride.
Step 2: The resulting 2-chloro-4,4,4-trifluoroacetyl chloride is then reacted with ethyl acetate to produce the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction Products: These reactions can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate has a wide range of applications in scientific research :
Organic Synthesis: It is used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Industrial Applications: It serves as an additive in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4,4,4-trifluoroacetoacetate involves its interaction with specific molecular targets . The chloro and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, targeting nucleophilic sites on other molecules .
Comparison with Similar Compounds
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate can be compared with other similar compounds, such as :
Ethyl 4,4,4-trifluoroacetoacetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its physical properties and reactivity.
2-chloro-4,4,4-trifluoroacetoacetic acid: The acid form of the compound, which has different solubility and reactivity characteristics.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.
Properties
IUPAC Name |
ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWUNJVPOCYLIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371884 | |
Record name | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363-58-6 | |
Record name | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 363-58-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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